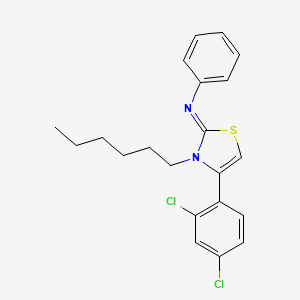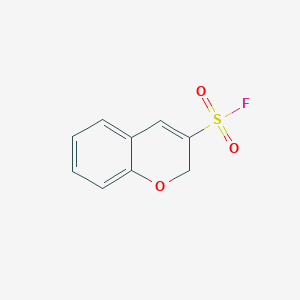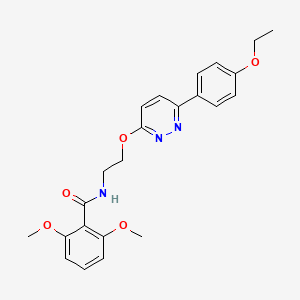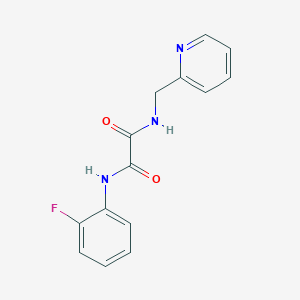
(Z)-N-(4-(2,4-dichlorophenyl)-3-hexylthiazol-2(3H)-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of aniline, which is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group. The dichlorophenyl component suggests the presence of a phenyl group with two chlorine atoms attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation, hydrolysis, washing, distillation, and crystallization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorophenyl isocyanate, a related compound, has a molar mass of 188.01 g/mol and a boiling point of 80 °C .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, featuring both a thiazole ring and dichlorophenyl group, makes it a valuable precursor in constructing heterocyclic compounds used in pharmaceuticals and agrochemicals .
Material Science
In material science, the compound’s unique properties can be harnessed to create novel polymers with specific characteristics, such as increased thermal stability or enhanced electrical conductivity. This could lead to advancements in the production of materials for electronic devices or heat-resistant coatings .
Biological Probes
Due to its distinctive structural motifs, this compound can be modified to act as a biological probe. It can be used to tag or label certain biological molecules, aiding in the visualization or detection of these entities within complex biological systems .
Catalysis
The thiazole ring present in the compound can be utilized in catalysis. It can form part of a catalytic system that facilitates various chemical reactions, potentially leading to more efficient and environmentally friendly industrial processes .
Pharmaceutical Research
As a potential pharmacophore, the compound could be explored for its medicinal properties. It may serve as a lead compound in the development of new drugs, particularly those targeting diseases where the thiazole ring is known to play a key role in biological activity .
Agrochemical Development
In the field of agrochemicals, the compound’s dichlorophenyl component could be investigated for its pesticidal properties. It might contribute to the creation of new pesticides or herbicides with improved efficacy and lower toxicity to non-target organisms .
Environmental Studies
Researchers could employ this compound in environmental studies to understand the behavior of similar organic pollutants. Its stability and reactivity under various conditions can provide insights into the degradation pathways of environmental contaminants .
Analytical Chemistry
Lastly, in analytical chemistry, the compound could be used as a standard or reference material in the calibration of instruments. It can help in the quantification of similar compounds in complex mixtures, enhancing the accuracy of analytical methods .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-3-hexyl-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2S/c1-2-3-4-8-13-25-20(18-12-11-16(22)14-19(18)23)15-26-21(25)24-17-9-6-5-7-10-17/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVYMCRURHNYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)
![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2360529.png)
![3-Fluorosulfonyloxy-5-[3-(methoxymethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2360530.png)
![N-[2-(4-Methoxy-N-methylanilino)ethyl]-N-methylprop-2-enamide](/img/structure/B2360533.png)
![2-(isobutylthio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360534.png)